2-(3-苄基-2-氧代-1,2-二氢喹啉-6-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

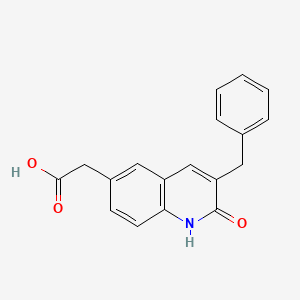

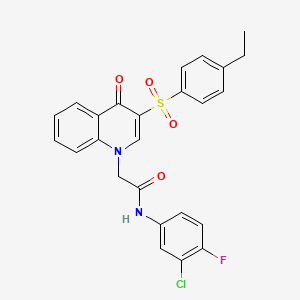

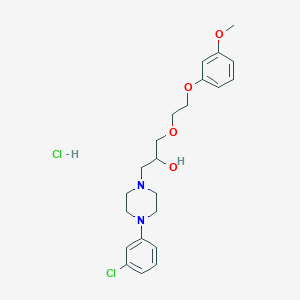

2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid, also known as BBQ acid, is an important molecular building block. It has gained significant attention for its potential use in a wide range of applications. It is a part of a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides that have been synthesized and properly characterized .

Synthesis Analysis

The synthesis of BBQ acid was attempted as a part of the creation of tacrine analogues free of hepatotoxicity . These new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized . The identification of the chemical structures was verified by NMR and HR-MS .Molecular Structure Analysis

The molecular formula of BBQ acid is C18H15NO3, and it has a molecular weight of 293.322. The structure of the compound was confirmed through various methods including NMR and HR-MS .Chemical Reactions Analysis

BBQ acid is part of a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides . These compounds were synthesized as part of an attempt to create tacrine analogues free of hepatotoxicity . The synthesized carboxamides showed a strong potency in inhibiting acetylcholinesterase enzyme (AChE), as evaluated by the in-house gas chromatography method .科学研究应用

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in drug development due to their complex structures and potential biological activities. For instance, it can be used to synthesize 3-benzoyl-2-oxo-1,2-dihydroquinoxaline , a compound with potential applications in medicinal chemistry .

Kornblum Oxidation

In organic chemistry, the Kornblum oxidation is a process used to convert primary amines into nitriles. “2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid” can undergo this reaction to form various azido derivatives, which are valuable intermediates in the synthesis of other organic compounds .

Pharmaceutical Research

Due to its structural similarity to quinolone derivatives, this compound is of interest in pharmaceutical research. Quinolones are a class of synthetic broad-spectrum antibiotic drugs, and modifications to their structure can lead to the development of new antibiotics with improved efficacy and reduced resistance .

Biological Activity Studies

The compound’s core structure is similar to that of many biologically active molecules, making it a candidate for the study of biological activities such as antimicrobial, antifungal, and anticancer properties. It can be used to create derivatives that are then tested for these activities .

Material Science

In material science, this compound could be used to synthesize organic semiconductors due to its conjugated system. These materials are essential for developing organic light-emitting diodes (OLEDs) and other electronic devices .

Chemical Education

As a complex organic molecule, “2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid” can be used in chemical education to demonstrate various synthetic techniques and reactions, including the Kornblum oxidation, heterocycle formation, and more .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to develop new methods for the detection and quantification of similar compounds in various samples .

Environmental Studies

Derivatives of this compound may be studied for their environmental impact, such as their biodegradability, toxicity to aquatic life, and potential as environmental contaminants .

作用机制

Target of Action

The primary target of the compound 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Mode of Action

2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid acts as a potent inhibitor against the AChE enzyme . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing the level of this neurotransmitter in the synaptic cleft . This leads to enhanced nerve impulse transmission .

Biochemical Pathways

The action of 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid affects the cholinergic pathway . By inhibiting AChE, it prevents the hydrolysis of acetylcholine, leading to an increased level of this neurotransmitter in the synaptic cleft . This results in enhanced nerve impulse transmission, which can counteract the symptoms of neurodegenerative diseases like Alzheimer’s .

Result of Action

The inhibition of AChE by 2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid leads to an increase in the level of acetylcholine in the synaptic cleft . This results in enhanced nerve impulse transmission, which can help alleviate the symptoms of neurodegenerative diseases like Alzheimer’s .

未来方向

The synthesized carboxamides, including BBQ acid, showed a strong potency in inhibiting AChE . This suggests that these compounds could potentially be used in the treatment of conditions such as Alzheimer’s disease . Further ex vivo and in vivo models have been established recently in the lab to evaluate the safety of these compounds . This indicates that there is ongoing research into the potential applications of these compounds, including BBQ acid.

属性

IUPAC Name |

2-(3-benzyl-2-oxo-1H-quinolin-6-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-17(21)10-13-6-7-16-14(9-13)11-15(18(22)19-16)8-12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHUKMLJGXEYPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3)CC(=O)O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Benzyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2587282.png)

![(E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide](/img/structure/B2587283.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2587291.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2587293.png)